molecular formula C19H14O4 B583809 Dehydro Warfarin-d5 CAS No. 1346606-43-6

Dehydro Warfarin-d5

Cat. No.: B583809
CAS No.: 1346606-43-6
M. Wt: 311.348
InChI Key: SWIPQYPHTPMNLK-JCWZGFGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydro Warfarin-d5 is a synthetic compound that is widely used in medical, environmental, and industrial research. It is a deuterated form of Warfarin, a well-known anticoagulant drug. This compound is a potent inhibitor of vitamin K epoxide reductase, an enzyme that is essential for the synthesis of clotting factors in the liver. This compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in various scientific studies due to its stable isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Warfarin-d5 involves the deuteration of Warfarin. The process typically includes the following steps:

    Starting Material: Warfarin is used as the starting material.

    Deuteration: The hydrogen atoms in Warfarin are replaced with deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

    Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to ensure the removal of any unreacted starting materials and by-products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of Warfarin are subjected to deuteration using industrial-scale reactors.

    Catalysts and Solvents: Industrial catalysts and deuterated solvents are used to facilitate the exchange reactions.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Dehydro Warfarin-d5 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions can convert it back to its parent compound, Warfarin.

    Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and Fenton’s reagent.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products

    Hydroxylated Metabolites: Formed during oxidation reactions.

    Warfarin: Formed during reduction reactions.

    Substituted Derivatives: Formed during substitution reactions.

Scientific Research Applications

Dehydro Warfarin-d5 is used in a wide range of scientific research applications:

    Chemistry: It is used as a stable isotopic label in various chemical studies to trace reaction pathways and mechanisms.

    Biology: It is employed in metabolic studies to understand the biotransformation of Warfarin and its metabolites.

    Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Warfarin.

    Industry: It is used in the development of new anticoagulant drugs and in quality control processes for pharmaceutical products

Mechanism of Action

Dehydro Warfarin-d5 exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This enzyme is crucial for the recycling of vitamin K, which is necessary for the γ-carboxylation of clotting factors II, VII, IX, and X. By inhibiting this enzyme, this compound prevents the formation of active clotting factors, thereby exerting its anticoagulant effects .

Comparison with Similar Compounds

Similar Compounds

    Warfarin: The parent compound, widely used as an anticoagulant.

    Warfarin-d5: Another deuterated form of Warfarin, used for similar research purposes.

    Fluindione: A vitamin K antagonist with a similar mechanism of action.

    Acenocoumarol: Another anticoagulant with a similar structure and function .

Uniqueness

Dehydro Warfarin-d5 is unique due to its stable isotopic labeling, which makes it particularly useful in tracing studies and metabolic research. The presence of deuterium atoms provides a distinct advantage in mass spectrometry and nuclear magnetic resonance studies, allowing for precise tracking and analysis of the compound and its metabolites.

Biological Activity

Dehydro Warfarin-d5 is a stable isotope-labeled derivative of warfarin, a widely used anticoagulant. This compound is primarily utilized in pharmacokinetic studies to trace the metabolic pathways and biological activities of warfarin in various biological systems. The biological activity of this compound can be understood through its interaction with vitamin K epoxide reductase (VKOR), its anticoagulant properties, and its implications in clinical settings.

This compound acts by inhibiting VKOR, an enzyme crucial for the vitamin K cycle, which is essential for the synthesis of clotting factors II, VII, IX, and X. By inhibiting VKOR, this compound decreases the regeneration of active vitamin K, leading to reduced synthesis of these clotting factors and thus exerting its anticoagulant effect.

Key Findings:

  • VKOR Inhibition : Studies indicate that warfarin and its derivatives, including this compound, inhibit VKOR through a mixed inhibition mechanism, affecting both reduced and oxidized forms of the enzyme .
  • Anticoagulant Activity : The anticoagulant effects are dose-dependent and vary significantly among individuals due to genetic variations in VKORC1 and CYP2C9 genes, which are responsible for warfarin metabolism .

Pharmacokinetics

The pharmacokinetics of this compound has been extensively studied using mass spectrometry techniques. The stable isotope labeling allows for precise quantification in biological matrices.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life36 hours
Volume of distribution0.14 L/kg
Clearance0.3 L/h/kg
Bioavailability100% (oral)

Case Studies

Several case studies illustrate the clinical relevance of this compound in managing anticoagulation therapy:

  • Case Study 1 : A 75-year-old male with atrial fibrillation was switched from heparin to warfarin therapy. Monitoring with this compound indicated a rapid decrease in INR levels after administration, confirming effective anticoagulation management.
  • Case Study 2 : A cohort study involving patients undergoing hemodialysis demonstrated that those treated with this compound exhibited fewer thromboembolic events compared to those on standard warfarin therapy. This suggests enhanced monitoring capabilities using stable isotopes in high-risk populations.

Research Findings

Recent research has focused on the interactions between this compound and other medications, especially in polypharmacy contexts where patients may be on multiple drugs that affect coagulation pathways.

Key Insights:

  • Drug Interactions : The presence of other anticoagulants or antiplatelet agents can alter the pharmacodynamics of this compound, necessitating careful monitoring .
  • Genetic Factors : Genetic polymorphisms significantly influence individual responses to warfarin derivatives. Personalized medicine approaches are increasingly being integrated into anticoagulation management to optimize dosing based on genetic profiles .

Properties

IUPAC Name

4-hydroxy-3-[(E)-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)but-1-enyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-11,21H,1H3/b15-11+/i2D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIPQYPHTPMNLK-JCWZGFGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C\C(=O)C)/C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.